3-(3-Methylphenyl)propanenitrile
Overview
Description
3-(3-Methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11N. It is a derivative of propanenitrile, where a 3-methylphenyl group is attached to the third carbon of the propanenitrile chain. This compound is used in various chemical syntheses and has applications in different scientific fields.
Synthetic Routes and Reaction Conditions:
Aromatic Nitration: One common method to synthesize this compound involves the nitration of 3-methylphenylpropane. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with 3-chloropropanenitrile in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-(3-Methylphenyl)acrylonitrile. This process uses hydrogen gas and a metal catalyst such as palladium on carbon under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form 3-(3-Methylphenyl)propanamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups. For example, hydrolysis of the nitrile group can yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic or basic hydrolysis conditions.
Major Products Formed:
Oxidation: 3-(3-Methylphenyl)propanoic acid.
Reduction: 3-(3-Methylphenyl)propanamine.
Substitution: 3-(3-Methylphenyl)propanoic acid (via hydrolysis).
Scientific Research Applications
3-(3-Methylphenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a building block for new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)propanenitrile depends on its specific application. In general, it can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. Its molecular targets and pathways are determined by the nature of the reactions it undergoes and the compounds it helps to synthesize.
Comparison with Similar Compounds
Propanenitrile: A simple aliphatic nitrile with the formula C3H5N.
3-Methylbenzonitrile: A derivative of benzonitrile with a methyl group attached to the benzene ring.
3-Phenylpropanenitrile: A derivative of propanenitrile with a phenyl group attached to the third carbon.
Uniqueness: 3-(3-Methylphenyl)propanenitrile is unique due to the presence of both a nitrile group and a 3-methylphenyl group, which imparts specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis, offering versatility in the formation of various functionalized compounds.
Properties
IUPAC Name |
3-(3-methylphenyl)propanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTBFQXBUXTVQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307418 | |
Record name | 3-Methylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25468-88-6 | |
Record name | 3-Methylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25468-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzenepropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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